1-bromo-2,2-difluoro-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-difluoro-4-methylpentane is a chemical compound that belongs to the class of haloalkanes. It is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a pentane backbone. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluoro-4-methylpentane can be synthesized through several methods. One common approach involves the bromination of 2,2-difluoro-4-methylpentane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-difluoro-4-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-2,2-difluoro-4-methylpentane is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and potential drug candidates.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2,2-difluoro-4-methylpentane involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
- 1-Bromo-2,2-difluoro-4-methylpentane
- 1-Bromo-2,3-difluoro-4-methylpentane
- 1-Bromo-2,2-difluoro-4-ethylpentane
- 1-Bromo-2,2-difluoro-4-methylhexane
Uniqueness: this compound is unique due to its specific arrangement of bromine, fluorine, and methyl groups on the pentane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of two fluorine atoms adjacent to the bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
CAS No. |
1894344-57-0 |
---|---|
Molecular Formula |
C6H11BrF2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.